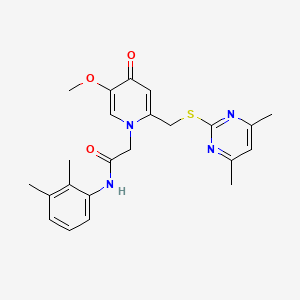

N-(2,3-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

N-(2,3-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridinone core substituted with a methoxy group at position 5 and a thiomethyl-linked 4,6-dimethylpyrimidin-2-yl moiety.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-14-7-6-8-19(17(14)4)26-22(29)12-27-11-21(30-5)20(28)10-18(27)13-31-23-24-15(2)9-16(3)25-23/h6-11H,12-13H2,1-5H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBWGZTVEISRMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CC(=N3)C)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with potential pharmacological applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 269.34 g/mol. Its structure includes a dimethylphenyl group and a pyrimidine derivative, which may contribute to its biological activities.

Research indicates that compounds similar to this compound often interact with various biological targets including:

- Enzymatic inhibition : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation.

- Receptor modulation : They may modulate receptor activity affecting signaling pathways critical for cell survival and apoptosis.

Anticancer Activity

Studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| EU-1 | 0.3 | High sensitivity |

| NB-1643 | 0.5 | Moderate sensitivity |

| SHEP1 | 0.6 | Moderate sensitivity |

| LA1–55N | 1.2 | Lower sensitivity |

These results suggest that the compound is particularly effective against acute lymphoblastic leukemia (ALL) cells compared to neuroblastoma (NB) cells .

Mechanistic Studies

In mechanistic studies, this compound has been shown to induce apoptosis in cancer cells through:

- Activation of caspases : The compound activates caspases 3, 7, and 9, which are essential for the apoptotic process.

- Inhibition of MDM2 : Similar compounds have been reported to inhibit MDM2, a negative regulator of p53, leading to the reactivation of p53 pathways in tumor cells .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on ALL Cells : A study involving ALL cell lines demonstrated that treatment with the compound resulted in significant reductions in both colony formation and overall cell viability.

- Neuroblastoma Models : In neuroblastoma models, while the compound was less effective than in ALL models, it still showed promise as part of combination therapies.

Scientific Research Applications

Structural Characteristics

The compound features a pyrimidine ring, which is known for its role in biological activity. The presence of thioether and methoxy groups enhances its solubility and reactivity, making it suitable for further chemical modifications.

Medicinal Chemistry

N-(2,3-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, thiazole-linked pyridine derivatives have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The structure-activity relationship (SAR) analysis suggests that modifications to the pyridine and thiazole rings can enhance antitumor activity .

Anticonvulsant Properties

Research has also highlighted the anticonvulsant potential of similar compounds. For example, derivatives containing thiazole moieties have demonstrated effective seizure protection in animal models. The SAR indicates that substituents on the phenyl ring significantly influence anticonvulsant activity .

Agrochemicals

The compound's structural features make it a candidate for developing agrochemicals. Pyrimidine derivatives are often used as herbicides and fungicides due to their ability to disrupt biological processes in pests.

Synthesis of Agrochemical Intermediates

This compound can serve as an intermediate in synthesizing more complex agrochemical products. Its reactivity allows for further functionalization that can lead to compounds with specific pest control properties .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer effects of thiazole-pyridine hybrids against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics like 5-fluorouracil . This suggests that this compound could be a promising candidate for further development.

Case Study 2: Anticonvulsant Activity

In another study focusing on anticonvulsant activity, researchers synthesized various thiazole-linked compounds and tested them in seizure models. One derivative showed median effective doses significantly lower than those of standard treatments . This reinforces the potential of similar compounds like this compound in treating neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key structural analogs, focusing on substituent effects, synthetic yields, spectroscopic data, and inferred bioactivities.

Substituent Analysis and Molecular Properties

*Calculated based on molecular formula.

Spectroscopic Differentiation

- NMR Signatures: The target compound’s 5-methoxy group on the pyridinone ring would exhibit a singlet near δ 3.8–4.0 ppm in $^1$H NMR, distinct from the δ 2.19–2.21 ppm methyl signals on pyrimidine rings in analogs . The 4,6-dimethylpyrimidin-2-yl-thio group would show deshielded aromatic protons compared to thienopyrimidine systems (e.g., δ 7.78 ppm in ) due to electronic differences .

Bioactivity Inferences

- Chlorophenyl Analogs : Compounds like the 2,3-dichlorophenyl derivative () are often associated with antimicrobial activity due to halogen-enhanced electrophilicity and target binding .

- Target Compound : The 2,3-dimethylphenyl group and 4,6-dimethylpyrimidine likely enhance lipophilicity, favoring passive diffusion across biological membranes, though this may reduce aqueous solubility.

Q & A

Q. What are the key synthetic strategies for preparing N-(2,3-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide?

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the pyrimidin-2-ylthio intermediate via nucleophilic substitution between 4,6-dimethylpyrimidine-2-thiol and a halogenated methylene precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Coupling the thioether intermediate with a functionalized pyridone moiety. This often employs Mitsunobu conditions (e.g., DIAD, PPh₃) or palladium-catalyzed cross-coupling to attach the methoxy-oxopyridinyl group .

- Step 3: Final acetylation of the aromatic amine (2,3-dimethylaniline) using chloroacetyl chloride, followed by coupling with the pyridone-thioether intermediate in the presence of a coupling agent like EDCI/HOBt .

Critical Parameters: Reaction temperature (often 60–80°C), solvent polarity (DMF or DCM), and catalyst selection (e.g., Pd(OAc)₂ for coupling steps) significantly impact yields .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- 1H/13C NMR Spectroscopy: Key peaks include aromatic protons (δ 6.9–8.0 ppm for pyridinyl and dimethylphenyl groups), methyl singlets (δ 2.1–2.3 ppm for CH₃), and acetamide NH (δ ~10.1 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion [M+H]⁺, with exact mass matching theoretical values (e.g., m/z ~450–470 range) .

- Elemental Analysis: Carbon, nitrogen, and sulfur percentages are validated against calculated values (e.g., C% ±0.3 deviation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Core Modifications: Vary substituents on the pyrimidine (e.g., 4,6-dimethyl → 4-fluoro, 6-ethoxy) and pyridone (e.g., methoxy → ethoxy) to assess electronic effects .

- Biological Assays: Test derivatives against target enzymes (e.g., kinases, oxidases) or cellular models (e.g., cancer cell lines) to correlate substituent changes with activity. For example, bulkier substituents on the pyridone ring may enhance binding affinity .

- Comparative Analysis: Use analogs like thieno[3,2-d]pyrimidin-4-ones (e.g., 2-{[3-(3,5-dimethylphenyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl}acetamide) to evaluate the impact of heterocycle replacement on potency .

Q. What methods resolve contradictions in spectroscopic data during characterization?

- Multi-Technique Validation: Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- X-ray Crystallography: For crystalline derivatives, determine bond lengths and angles to confirm regiochemistry of substituents (e.g., thioether linkage vs. sulfone) .

- Dynamic NMR: Use variable-temperature experiments to assess conformational flexibility, particularly for rotatable bonds (e.g., SCH₂–pyridinyl) .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

- Docking Studies: Simulate interactions with target proteins (e.g., using AutoDock Vina) to identify critical binding residues and guide functional group modifications .

- ADMET Prediction: Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 metabolism. For instance, reducing logP by introducing polar groups (e.g., -OH or -COOH) may improve solubility .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with sustained binding .

Q. What strategies address low yields in the final acetylation step?

- Catalyst Optimization: Replace EDCI with DCC or HATU for better activation of the carboxyl group .

- Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. THF) to enhance nucleophilicity of the amine .

- Temperature Control: Gradual warming (40°C → 70°C) prevents side reactions like over-acetylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.